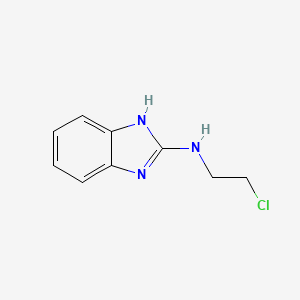

N-(2-chloroethyl)-1H-benzimidazol-2-amine

Übersicht

Beschreibung

N-(2-chloroethyl)-1H-benzimidazol-2-amine is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with a 2-chloroethyl group and an amine group at the second position. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroethyl)-1H-benzimidazol-2-amine typically involves the reaction of 2-aminobenzimidazole with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include heating the reaction mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the solubility of reactants and improve reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-chloroethyl)-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as acetonitrile or DMF.

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted benzimidazole derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Development

N-(2-chloroethyl)-1H-benzimidazol-2-amine serves as a crucial building block for synthesizing more complex benzimidazole derivatives. These derivatives often exhibit enhanced biological activities, making them valuable in drug discovery processes. The compound's unique chemical properties facilitate the development of novel materials and chemical processes in various industrial applications.

Antimicrobial and Antiviral Properties

Research has indicated that this compound possesses notable antimicrobial and antiviral properties. It has been studied extensively for its potential to combat various pathogens, making it a candidate for the development of new therapeutic agents. For instance, derivatives of benzimidazole have shown significant antibacterial activity against strains such as Streptococcus faecalis and Staphylococcus aureus, with minimal inhibitory concentration (MIC) values indicating effective inhibition .

Anticancer Activity

The compound has garnered attention for its anticancer properties, particularly in treating leukemia and brain tumors. Its mechanism involves the alkylation of DNA, leading to the formation of DNA adducts that disrupt DNA replication and transcription, ultimately resulting in cell death. This mechanism targets rapidly dividing cells, which is characteristic of cancer cells, enhancing its effectiveness as a chemotherapeutic agent .

Comparative Studies with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other known compounds:

| Compound Name | Mechanism | Applications |

|---|---|---|

| N-(2-chloroethyl)-N-nitrosourea | Alkylating agent | Chemotherapy for brain tumors and leukemia |

| N-(2-chloroethyl)-N-cyclohexyl-N-nitrosourea | Alkylating agent | Similar anticancer properties |

| N-(2-chloroethyl)-N-methyl-N-nitrosourea | Alkylating agent | Treatment for various cancers |

This compound is distinct due to its benzimidazole core structure, which imparts additional biological activities such as antimicrobial and antiviral effects that are not as pronounced in other nitrogen mustard compounds .

Antiproliferative Activity Study

A study highlighted the antiproliferative effects of various benzimidazole derivatives, including those related to this compound. One derivative demonstrated significant inhibition against the MDA-MB-231 breast cancer cell line, showcasing the potential of these compounds in oncology .

Molecular Docking Studies

Molecular docking studies have been conducted to refine the structural properties of this compound derivatives. These studies revealed interactions with crucial amino acids in target proteins, which is essential for understanding their mechanism of action and optimizing their pharmacological profiles .

Wirkmechanismus

The mechanism of action of N-(2-chloroethyl)-1H-benzimidazol-2-amine involves the alkylation of DNA, leading to the formation of DNA adducts. This results in the disruption of DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cells, making it effective against cancer cells. Additionally, the release of nitric oxide (NO) during its metabolism may contribute to its cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

N-(2-chloroethyl)-N-nitrosourea: Known for its use in chemotherapy for brain tumors and leukemia.

N-(2-chloroethyl)-N-cyclohexyl-N-nitrosourea: Another nitrosourea derivative with similar anticancer properties.

N-(2-chloroethyl)-N-methyl-N-nitrosourea: Used in the treatment of various cancers.

Uniqueness: N-(2-chloroethyl)-1H-benzimidazol-2-amine is unique due to its benzimidazole core, which imparts additional biological activities such as antimicrobial and antiviral properties

Biologische Aktivität

N-(2-chloroethyl)-1H-benzimidazol-2-amine is a compound derived from the benzimidazole scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, antiproliferative, and antiparasitic properties.

Chemical Structure and Properties

The molecular structure of this compound features a benzimidazole core substituted with a chloroethyl group. This substitution is significant as it enhances the lipophilicity and membrane permeability of the compound, potentially increasing its bioactivity.

Antibacterial Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit notable antibacterial properties. For instance, this compound has been evaluated for its efficacy against various bacterial strains.

Table 1: Antibacterial Activity of Benzimidazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 μg/mL |

| Escherichia coli | 8 μg/mL | |

| Methicillin-resistant Staphylococcus aureus | 4 μg/mL |

These results indicate that this compound exhibits significant antibacterial activity, comparable to standard antibiotics like amikacin .

Antifungal Activity

In addition to antibacterial properties, compounds in the benzimidazole class have shown antifungal activity. The compound under discussion has been tested against common fungal pathogens.

Table 2: Antifungal Activity of Benzimidazole Derivatives

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 64 μg/mL |

| Aspergillus niger | 64 μg/mL |

These findings suggest that while the compound demonstrates moderate antifungal activity, further optimization may be necessary to enhance its efficacy against fungal infections .

Antiproliferative Activity

The antiproliferative effects of this compound have also been explored, particularly in cancer research. Studies have indicated that derivatives of benzimidazole can inhibit the proliferation of cancer cell lines.

Case Study: MDA-MB-231 Cell Line

In a study evaluating various benzimidazole derivatives, this compound was found to inhibit cell proliferation in the MDA-MB-231 breast cancer cell line. The compound exhibited an IC50 value indicating effective inhibition at sub-micromolar concentrations .

Antiparasitic Activity

The potential antiparasitic effects of this compound have been investigated against protozoan parasites. Research indicates that compounds with similar structures can significantly reduce parasite load.

Table 3: Antiparasitic Activity

| Compound | Parasite | IC50 (µM) |

|---|---|---|

| This compound | Leishmania mexicana | 3.21 |

This data highlights the compound's potential as a therapeutic agent for treating parasitic infections .

Eigenschaften

IUPAC Name |

N-(2-chloroethyl)-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c10-5-6-11-9-12-7-3-1-2-4-8(7)13-9/h1-4H,5-6H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNALGLNPRIOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378274 | |

| Record name | N-(2-chloroethyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84797-54-6 | |

| Record name | N-(2-chloroethyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.